An In-depth Technical Guide to 5-Nitrothiophene-2-Carboxaldehyde (CAS: 4521-33-9)
An In-depth Technical Guide to 5-Nitrothiophene-2-Carboxaldehyde (CAS: 4521-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitrothiophene-2-Carboxaldehyde (CAS: 4521-33-9), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, and synthesis methodologies. Furthermore, it delves into its significant role as a precursor for a variety of bioactive molecules, exploring the mechanisms of action of its derivatives in anticancer, antimicrobial, and antiprotozoal applications. Detailed experimental protocols and visual diagrams of synthetic pathways and biological mechanisms are included to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
5-Nitrothiophene-2-Carboxaldehyde is a yellow solid at room temperature.[1] Its core structure consists of a thiophene ring substituted with a nitro group at the 5-position and a carboxaldehyde group at the 2-position.[1] This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the thiophene ring.[2]
Table 1: Physicochemical Properties of 5-Nitrothiophene-2-Carboxaldehyde
| Property | Value | Reference(s) |
| CAS Number | 4521-33-9 | [3][4] |
| Molecular Formula | C₅H₃NO₃S | [3] |
| Molecular Weight | 157.15 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| Melting Point | 75-77 °C | [3] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, and dichloromethane. | [2][3] |
| SMILES | O=C(c1sccc1--INVALID-LINK--[O-]) | [5] |
| InChI Key | CHTSWZNXEKOLPM-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The structural characterization of 5-Nitrothiophene-2-Carboxaldehyde is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 5-Nitrothiophene-2-Carboxaldehyde
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, δ in ppm) | 9.95 (s, 1H, CHO), 8.63 (s, 1H, Th-H), 8.27 (s, 1H, Th-H) | [6] |
| ¹³C NMR (DMSO-d₆, δ in ppm) | 184.2, 143.5, 137.8, 136.0, 128.9 | [7] |
| FT-IR (Gas Phase, cm⁻¹) | Key peaks available in the NIST database. | [8] |
| Mass Spectrometry (GC) | Mass spectrum available in SpectraBase. | [9] |
Synthesis of 5-Nitrothiophene-2-Carboxaldehyde
Several synthetic routes have been established for the preparation of 5-Nitrothiophene-2-Carboxaldehyde. The choice of method often depends on the starting materials and desired scale.
Nitration of 2-Thiophenecarboxaldehyde
A common method involves the direct nitration of 2-thiophenecarboxaldehyde. This electrophilic substitution reaction typically yields a mixture of 4-nitro and 5-nitro isomers, which then require separation.[6]
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A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared.
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This nitrating mixture is slowly added to a cooled solution of 2-thiophenecarboxaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) in an ice-salt bath.
-
Stirring is continued for 5 minutes after the addition is complete.
-
The reaction is quenched by pouring it onto ice water.
-
The aqueous mixture is extracted with ether.
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The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield a crude product containing a mixture of 4-nitro and 5-nitrothiophene-2-carboxaldehyde.
-
The isomers are separated by column chromatography.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another viable method for the formylation of 5-nitrothiophene.[2] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10]
Caption: Vilsmeier-Haack formylation of 5-nitrothiophene.
Applications in Drug Development
5-Nitrothiophene-2-Carboxaldehyde is a versatile precursor for the synthesis of numerous derivatives with a wide range of biological activities.
Anticancer Activity
Derivatives of 5-nitrothiophene, particularly thiosemicarbazones, have demonstrated significant antitumor activity.[11] The mechanism of action for some of these compounds involves the induction of apoptosis and DNA intercalation.[11]
Studies on 5-nitro-thiophene-thiosemicarbazone derivatives suggest they can induce apoptosis through the depolarization of the mitochondrial membrane and cause cell cycle arrest, often in the G1 phase.[11] Furthermore, these compounds can interact with DNA, potentially through intercalation, leading to the inhibition of cellular processes.[11] Some thiophene derivatives have also been shown to inhibit tubulin polymerization, arresting mitosis in cancer cells.[12]
Caption: Anticancer mechanisms of 5-nitrothiophene derivatives.
Antimicrobial and Antitubercular Activity
5-Nitrothiophene derivatives exhibit broad-spectrum antibacterial activity.[13] Their mechanism of action against Mycobacterium tuberculosis is particularly noteworthy, involving the activation of the nitro group by a bacterial enzyme.[14]
The antitubercular activity of 5-nitrothiophenes is similar to that of nitroimidazoles. The nitro group of the compound is reduced by an F₄₂₀-dependent nitroreductase enzyme present in M. tuberculosis.[14] This reduction process leads to the release of reactive nitrogen species, including nitric oxide, which are toxic to the bacteria and lead to cell death.[14] This mechanism is effective against both replicating and non-replicating bacteria.[14] Some derivatives also act by perturbing the bacterial membrane potential and causing DNA damage.[13]
Caption: Antitubercular mechanism of 5-nitrothiophenes.
Antiprotozoal Activity
Thiosemicarbazone derivatives of 5-Nitrothiophene-2-carboxaldehyde have shown significant activity against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis.[15] The coordination of these ligands to metal centers, such as palladium(II) and ruthenium(II), can enhance their antiamoebic activity.[16]
Synthesis of Bioactive Derivatives
The aldehyde functional group of 5-Nitrothiophene-2-Carboxaldehyde is a key site for derivatization, most commonly through condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.
Synthesis of Thiosemicarbazone Derivatives
The reaction of 5-Nitrothiophene-2-Carboxaldehyde with thiosemicarbazide or its N4-substituted analogs yields thiosemicarbazones, a class of compounds with diverse biological activities.[15][17]
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Equimolar amounts of 5-Nitrothiophene-2-Carboxaldehyde and the appropriate thiosemicarbazide are dissolved in a suitable solvent, such as ethanol.
-
The mixture is refluxed for several hours.
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: Synthesis of thiosemicarbazone derivatives.
Conclusion
5-Nitrothiophene-2-Carboxaldehyde is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the generation of a vast library of derivatives. The demonstrated anticancer, antimicrobial, and antiprotozoal activities of these derivatives underscore the importance of this compound in the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to leverage the potential of 5-Nitrothiophene-2-Carboxaldehyde in their scientific pursuits.
References
- 1. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Nitrothiophene-2-carboxaldehyde Manufacturer & Supplier China | CAS 1785-39-9 | Properties, Safety, Applications [quinoline-thiophene.com]
- 3. 5-硝基噻吩-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Nitrothiophene-2-carboxaldehyde | C5H3NO3S | CID 78281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitrothiophene-2-carboxaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 16. synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US2746972A - Thiophene-2-carboxaldehyde thiosemicarbazone and certain substitution derivatives - Google Patents [patents.google.com]
